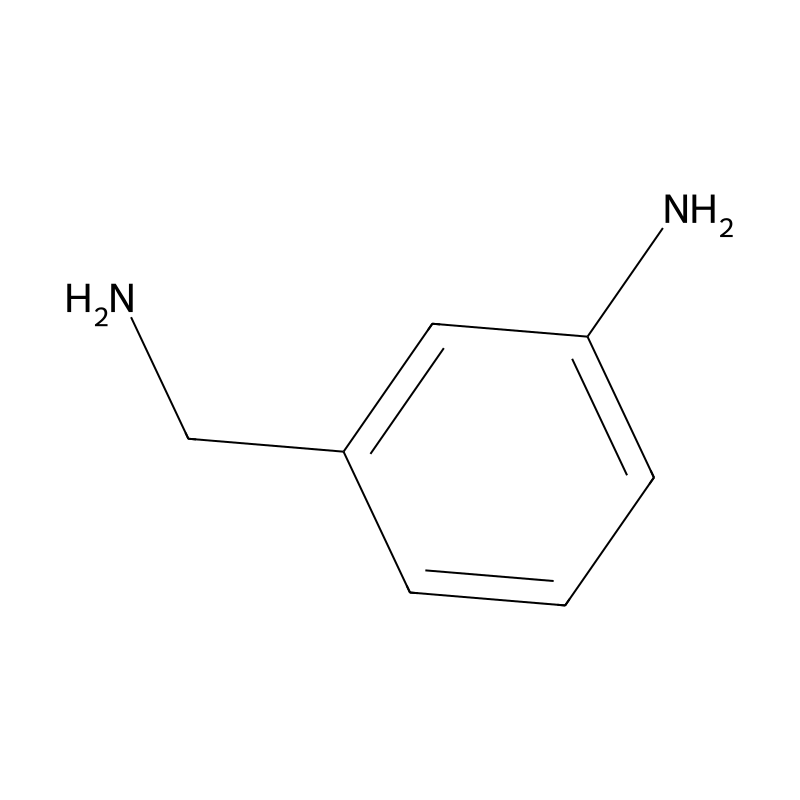

3-Aminobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminobenzylamine is an aromatic diamine featuring both a primary aromatic amine and a primary benzylic amine. This structural arrangement provides a unique combination of reactivity and flexibility, making it a valuable building block, particularly as a monomer for high-performance polymers like polyamides and polyimides and as a curing agent for epoxy resins[1][2]. The presence of the methylene (-CH2-) bridge and the meta-substitution pattern are critical design features that influence the resulting polymer's solubility, thermal properties, and processability when compared to its isomers or other aromatic diamines.

Substituting 3-Aminobenzylamine with its ortho- or para-isomers (2-aminobenzylamine or 4-aminobenzylamine) is a critical error in polymer synthesis and formulation. The meta-linkage introduced by 3-aminobenzylamine creates a 'kinked' or non-linear polymer backbone. This specific geometry disrupts the tight chain packing that is characteristic of polymers made from the linear para-isomer, leading to significant, predictable differences in solubility, glass transition temperature (Tg), and melt processability[3]. These are not minor variations; they are fundamental material property shifts that dictate whether a polymer can be processed in solution or if an epoxy will cure with the desired characteristics. Therefore, isomer selection is a primary design choice, not a matter of procurement convenience.

Enhanced Polymer Solubility and Processability via Meta-Isomer Backbone Geometry

The non-linear backbone geometry imparted by the meta-oriented structure of 3-aminobenzylamine is a well-established strategy for improving the solubility of otherwise intractable aromatic polymers. Studies on analogous systems, such as polyamides derived from meta-substituted diamines, consistently show enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) compared to their para-substituted counterparts[4][5]. For instance, aromatic polyamides incorporating meta-linkages are often fully amorphous and readily soluble, whereas analogous polymers with exclusively para-linkages can be crystalline and insoluble in all but the most aggressive solvents like m-cresol[5].

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Polymers derived from meta-isomers (like 3-aminobenzylamine) are generally amorphous and readily soluble in aprotic polar solvents (e.g., DMAc, NMP). |

| Comparator Or Baseline | Polymers derived from para-isomers (like 4-aminobenzylamine) often exhibit crystallinity and are insoluble in common solvents. |

| Quantified Difference | Qualitative shift from insoluble/crystalline to soluble/amorphous. |

| Conditions | Direct polycondensation to form aromatic polyamides. |

This improved solubility is critical for procurement, as it enables solution-based processing techniques like film casting and fiber spinning, which are impossible with insoluble para-isomer-based polymers.

Effective Epoxy Curing Agent for Room Temperature Applications

While many aromatic amines require elevated temperatures to effectively cure epoxy resins, 3-aminobenzylamine is effective as a component in cold-curable formulations. A patent demonstrates that a mixture of m-aminobenzylamine (3-aminobenzylamine) and p-aminobenzylamine (4-aminobenzylamine) results in a composition that is liquid at room temperature and serves as an excellent cold-curable curing agent for epoxy resins[6]. This mixture provides superior performance compared to using the solid 3-aminobenzylamine alone, improving processability without sacrificing the desirable properties of the cured product, such as high thermal stability and low thermal degradation[6].

| Evidence Dimension | Physical State at Room Temperature & Curing Profile |

| Target Compound Data | A mixture containing 3-aminobenzylamine is liquid at room temperature and effective for cold curing. |

| Comparator Or Baseline | Pure 3-aminobenzylamine is a solid, limiting its application as a single-component liquid curing agent. |

| Quantified Difference | Shift from solid to processable liquid, enabling room-temperature curing applications. |

| Conditions | Epoxy resin curing agent formulation. |

For applications in coatings, adhesives, and castings where heat curing is impractical or undesirable, using 3-aminobenzylamine in a mixed-isomer formulation provides a workable, liquid curing agent with excellent final properties.

Lowering Glass Transition Temperature (Tg) for Improved Thermoplastic Processability

The introduction of flexible linkages and non-linear structures via meta-substitution is a known method for lowering the glass transition temperature (Tg) of aromatic polymers, thereby improving their thermoplastic processability. While direct data comparing polyamides from the three aminobenzylamine isomers is sparse, the principle is well-established in the literature. For example, N-phenylated aromatic polyamides containing meta-catenated linkages exhibit Tg values in the range of 196–229 °C, which is significantly lower than many wholly aromatic polyamides that have Tg values well in excess of 300 °C or decompose before transitioning[4][7]. This reduction in Tg, enabled by the meta-isomer geometry, can make the difference between a melt-processable thermoplastic and an intractable material.

| Evidence Dimension | Glass Transition Temperature (Tg) |

| Target Compound Data | Polyamides with meta-linkages (analogous to those from 3-aminobenzylamine) show Tg values typically in the 200-260 °C range. |

| Comparator Or Baseline | Rigid, linear wholly aromatic polyamides (analogous to those from p-isomers) often have Tg > 300 °C or are infusible. |

| Quantified Difference | Potential reduction of Tg by >50-100 °C, moving the polymer into a more accessible processing window. |

| Conditions | Polymerization of aromatic diamines and diacids/dianhydrides. |

A lower Tg allows for processing at lower temperatures, reducing energy costs, minimizing thermal degradation during manufacturing, and expanding the range of compatible processing equipment.

Monomer for Soluble, High-Performance Polyamide and Polyimide Films

Based on its ability to disrupt chain packing and enhance solubility, 3-aminobenzylamine is the indicated choice for producing high-performance aromatic polymer films and coatings via solution-casting techniques. Its use allows for the creation of tough, flexible, and transparent films from polymers that would otherwise be insoluble and unprocessable if made from linear para-isomers[4].

Component for Two-Part, Room-Temperature-Cure Epoxy Adhesives and Composites

The utility of 3-aminobenzylamine in liquid, cold-curable epoxy formulations makes it a prime candidate for specialty adhesives, potting compounds, and composite matrix resins where thermal curing is not feasible. Its aromatic nature contributes to the high thermal stability of the final cured product, a distinct advantage over many aliphatic amine curing agents[6].

Precursor for Melt-Processable Aromatic Thermoplastics

By incorporating 3-aminobenzylamine into a polymer backbone, engineers can lower the glass transition temperature compared to analogous fully para-substituted polymers. This makes it a strategic choice for developing melt-processable aromatic thermoplastics that retain high thermal stability while being compatible with conventional manufacturing techniques like injection molding or extrusion.

References

- [1] Liou, G. S., & Hsiao, S. H. Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574 (2002).

- [2] Mitsubishi Gas Chemical Co Inc. Aminobenzylamine composition for curing epoxy resin. KR870001541B1. 1987-07-28.

XLogP3

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard